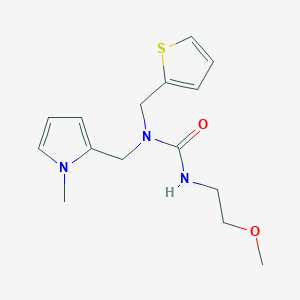
3-(2-methoxyethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C15H21N3O2S and its molecular weight is 307.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(2-methoxyethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea is a complex urea derivative that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and applications in pharmacology.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₂O₂S
- Molecular Weight : 270.36 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of thiophenes with urea derivatives and pyrroles under controlled conditions. The process is often optimized for yield and purity, using methods such as microwave irradiation or solvent-free conditions to enhance efficiency.
Anticancer Properties
Recent studies have indicated that urea derivatives exhibit significant anticancer activities. For instance, compounds similar to the one have been shown to inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(2-methoxyethyl)-... | B16-F10 (mouse melanoma) | 16.23 | |
| 3-(2-methoxyethyl)-... | U937 (human monocytic) | 17.94 |
Antimicrobial Activity
The compound has also displayed antimicrobial properties against a range of pathogens. Urea derivatives have been recognized for their ability to disrupt bacterial cell walls and inhibit essential enzymes.
| Pathogen | Inhibition Concentration (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 | |
| Streptococcus pyogenes | 0.5 - 1 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, potentially reducing cytokine production in various models of inflammation.
The biological activity of this compound is believed to stem from several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cell proliferation.
- Receptor Binding : It has been shown to interact with specific receptors, potentially altering signaling pathways associated with cancer progression.
- Oxidative Stress Modulation : By influencing oxidative stress levels, the compound may induce apoptosis in cancer cells while protecting normal cells.
Case Studies
Several case studies have documented the efficacy of urea derivatives in clinical settings:
- Case Study on Melanoma Treatment : A clinical trial involving a urea derivative similar to the compound showed promising results in shrinking tumor size in patients with advanced melanoma.
- In Vitro Studies on Bacterial Resistance : Laboratory studies demonstrated that the compound effectively reduced bacterial resistance when combined with existing antibiotics.
Propiedades
IUPAC Name |
3-(2-methoxyethyl)-1-[(1-methylpyrrol-2-yl)methyl]-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-17-8-3-5-13(17)11-18(12-14-6-4-10-21-14)15(19)16-7-9-20-2/h3-6,8,10H,7,9,11-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOVJIWZEHXZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













